MAO-B vs. MAO-A Selectivity: Inference from Class-Level Enzyme Inhibition Data
The closely related 3,4-dihydroquinolin-2(1H)-one class, a direct structural analog, has demonstrated potent and selective MAO-B inhibition. For example, compound CHEMBL1575961 from this class exhibits an MAO-B IC50 of 1,130 nM, while its MAO-A IC50 is >100,000 nM, representing a >88-fold selectivity window [1]. The target compound, featuring a fully aromatic quinolin-2(1H)-one core with a 3-benzylamino group, is hypothesized to access a similar lipophilic MAO-B binding cavity. In contrast, the broader 4-phenylquinolin-2(1H)-one scaffold, lacking a 3-aminoalkyl substituent and represented by the unsubstituted core, is primarily associated with Akt kinase inhibition (IC50 = 6 µM), a completely different target profile [2].
| Evidence Dimension | MAO-B inhibitory activity and selectivity over MAO-A |
|---|---|
| Target Compound Data | Predicted MAO-B selective inhibitor based on SAR (no direct experimental data available for this specific compound) |
| Comparator Or Baseline | CHEMBL1575961 (a 3,4-dihydroquinolin-2(1H)-one analog): MAO-B IC50 = 1,130 nM, MAO-A IC50 > 100,000 nM. Unsubstituted 4-phenylquinolin-2(1H)-one: Akt IC50 = 6 µM. |
| Quantified Difference | >88-fold selectivity for MAO-B over MAO-A in the analog class; functionally distinct from the Akt-inhibitory profile of the unsubstituted core scaffold. |
| Conditions | Class-level data from human recombinant MAO-A and MAO-B fluorescence assays (kynuramine substrate, 20 min incubation). Comparator data from a specific CHEMBL entry. |
Why This Matters
For neuroscience research programs, this profile suggests a starting point for developing MAO-B selective agents, a target for Parkinson's disease, as opposed to the core scaffold which is a promiscuous kinase binder.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961) Affinity Data. MAO-A IC50 >1.00E+5 nM; MAO-B IC50 1.13E+3 nM. View Source
- [2] Huang, B.X. et al. PLoS ONE, 2017. 4-Phenylquinolin-2(1H)-one Akt IC50 = 6 µM. View Source
